8-Fluoroimidazo[1,2-a]pyridin-6-amine
Description
The compound features a fluorine atom at the 8-position and an amine group at the 6-position of the fused bicyclic system. Its molecular formula is C₈H₇FN₃ (free base) or C₈H₉ClFN₃ (hydrochloride salt, CAS: 1643153-34-7), with a molar mass of 201.63 g/mol for the hydrochloride form . Fluorination at the 8-position enhances metabolic stability and bioavailability, making it a critical modification for drug development .
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
8-fluoroimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C7H6FN3/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H,9H2 |
InChI Key |
SZSQERIIZFXDCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine typically involves a two-step one-pot reaction. The process begins with the reaction of commercially available 2-aminopyridine with N,N-dimethylformamide dimethyl acetal to produce an intermediate. This intermediate is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromo-4’-fluoroacetophenone in the same flask without isolation . The reaction is carried out under mild conditions, providing moderate to high yields of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and reagents to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
8-Fluoroimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 8-Fluoroimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation .
Comparison with Similar Compounds
Key Observations :
Fluorine vs. Phenyl Substitution : The 8-fluoro derivative exhibits higher polarity than 2-phenyl analogues (e.g., 2-Phenylimidazo[1,2-a]pyridin-6-amine), as evidenced by shorter retention times in UPLC-MS (0.59 min vs. 0.78 min for nitrobenzamide derivatives) .
Amine Position : The 6-amine group (as in this compound) contrasts with 8-amine derivatives (e.g., 2-Methylimidazo[1,2-a]pyridin-8-amine), which show distinct electronic profiles affecting receptor binding .
Synthetic Complexity : Fluorination at the 8-position often requires multi-step synthesis, whereas phenyl or methyl substitutions (e.g., 2-Phenyl or 2-Methyl derivatives) are achieved via direct coupling or cyclization .
Pharmacological and Physicochemical Properties
- Metabolic Stability: Fluorinated derivatives (e.g., 8-Fluoro) show enhanced metabolic stability compared to non-halogenated analogues (e.g., 2-Phenyl) due to reduced cytochrome P450-mediated oxidation .
- Solubility : The hydrochloride salt form of this compound improves aqueous solubility, critical for oral bioavailability .
Example Protocol :
Q & A
Q. What are the standard synthetic routes for 8-Fluoroimidazo[1,2-a]pyridin-6-amine, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-bromo/α-chloro ketones or aldehydes, followed by fluorination at the 8-position. Key steps include:
Cyclocondensation : Reaction of 6-amino-2-bromopyridine with ethyl bromopyruvate under reflux in ethanol (70–80°C, 12–24 hours) to form the imidazo[1,2-a]pyridine core.
Fluorination : Use of Selectfluor® or KF in DMF at 100–120°C for 4–6 hours to introduce the fluorine substituent.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Optimization focuses on solvent polarity, temperature control, and stoichiometric ratios to maximize yields (typically 40–60%) and minimize side products like dehalogenated byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of fluorination and amine positioning (e.g., δ~7.8 ppm for H-7 in DMSO-) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) validate purity (>98%) and molecular ion peaks ([M+H] at m/z 181.07).
- X-ray Crystallography : Resolves structural ambiguities, such as planarity of the imidazo-pyridine core and hydrogen-bonding patterns .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- Solubility : Use shake-flask method with PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Measure via HPLC-UV at λ = 254 nm.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic or oxidative byproducts (e.g., defluorinated analogs) .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like cyclin-dependent kinases (CDKs). Focus on substituent effects at the 2- and 6-positions.
- DFT Calculations : Analyze Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., adding methyl groups to improve metabolic stability).
- MD Simulations : Assess dynamic interactions with lipid bilayers to optimize blood-brain barrier penetration .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Orthogonal Assays : Confirm target engagement using SPR (binding kinetics) and cellular thermal shift assays (CETSA).
- Metabolite Profiling : Identify active metabolites via liver microsome incubations and LC-HRMS.
- PK/PD Modeling : Integrate plasma concentration-time curves with efficacy data to clarify discrepancies in IC vs. ED values .
Q. How can structure-activity relationship (SAR) studies be systematically conducted on imidazo[1,2-a]pyridine analogs?
Methodological Answer:
Scaffold Modifications : Synthesize derivatives with substituents at positions 2 (methyl), 6 (Br/CF), and 8 (F/Cl).
Biological Screening : Test against panels of kinases (e.g., CDK2, JAK2) using fluorescence polarization assays.
Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
Q. What experimental approaches mitigate hazards during large-scale synthesis of halogenated imidazo[1,2-a]pyridines?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
